3,5-dimethyl-N-(4-oxo-7-(thiophen-2-yl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-(4-oxo-7-thiophen-2-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c1-9-6-10(2)8-11(7-9)16(23)20-18-19-14-15(26-18)13(21-22-17(14)24)12-4-3-5-25-12/h3-8H,1-2H3,(H,22,24)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHBIHOAMCOFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C(=NNC3=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethyl-N-(4-oxo-7-(thiophen-2-yl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl)benzamide is a synthetic compound belonging to the class of thiazole derivatives. This class is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolo[4,5-d]pyridazine moiety, suggests significant pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is C14H14N4O2S. It contains multiple functional groups that contribute to its biological activity:
- Benzamide Moiety : Known for its role in various biological interactions.
- Thiazole Ring : Associated with antimicrobial and anticancer properties.
- Methyl Groups : Located at positions 3 and 5, enhancing lipophilicity and potentially influencing its interaction with biological targets.
The precise mechanism of action for this compound is not fully elucidated. However, similar compounds typically interact with enzymes or receptors involved in critical biological pathways. Detailed kinetic studies and binding affinity assays are necessary to clarify its mode of action.
Biological Activity
Research indicates that compounds within this structural class exhibit various biological activities:
- Antimicrobial Activity : Some thiazole derivatives have demonstrated effectiveness against a range of pathogens.
- Anticancer Potential : The compound may affect cancer cell proliferation through modulation of signaling pathways.
- Insecticidal Properties : Certain derivatives have shown promise in agricultural applications by targeting insect pests.
Case Studies and Research Findings
A study focused on the synthesis and biological evaluation of related benzamide derivatives highlighted the importance of structural modifications in enhancing activity against specific pathogens. For instance:
| Compound | Activity Type | EC50 (μg/mL) |
|---|---|---|
| 10f | Fungicidal | 14.44 |
| 9k | Moderate | 61.2 |
These findings suggest that structural features significantly influence biological efficacy.
Toxicity Studies
Research involving zebrafish embryos has been conducted to assess the toxicity of similar compounds. The results indicated varying levels of toxicity depending on the chemical structure:
- Compounds with more complex structures often exhibited higher toxicity.
- Simple modifications can lead to reduced toxicity while maintaining biological activity.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiazolo[4,5-d]pyridazine moiety, which is known for its diverse biological activities. The synthesis typically involves multiple steps using commercially available reagents, leading to high yields of the final product.
Synthesis Overview:
- The synthesis can be achieved through a multi-step reaction involving the formation of key intermediates.
- Characterization methods such as NMR and LC-MS are used to confirm the structure of the compound.
Biological Activities
The biological activities of 3,5-dimethyl-N-(4-oxo-7-(thiophen-2-yl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl)benzamide have been investigated in various studies:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit antimicrobial properties. The compound's structure suggests it may interact with microbial enzymes or cellular targets.
Anti-inflammatory Potential
Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, indicating potential anti-inflammatory effects. This is particularly relevant for conditions like asthma and arthritis.
Anticancer Properties
Preliminary studies have shown that thiazole derivatives can inhibit cancer cell proliferation. The specific interactions of this compound with cancer-related targets warrant further investigation.
Case Study 1: Antimicrobial Testing
In a study published in the European Journal of Medicinal Chemistry, various thiazole derivatives were tested against bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anti-inflammatory Mechanism
A study explored the anti-inflammatory effects of thiazole compounds through in silico docking studies. The results indicated that compounds with structural similarities to this compound could effectively inhibit the enzyme involved in inflammatory pathways .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key structural features of 3,5-dimethyl-N-(4-oxo-7-(thiophen-2-yl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl)benzamide, and how do they influence reactivity and bioactivity?
The compound features:
- A thiophen-2-yl substituent, which enhances π-π stacking interactions in biological targets.
- A thiazolo[4,5-d]pyridazinone core, known for its rigidity and potential kinase inhibition properties.
- A 3,5-dimethylbenzamide group, which improves lipophilicity and membrane permeability.
These structural motifs are critical for intermolecular interactions (e.g., hydrogen bonding, hydrophobic effects) and may influence solubility, stability, and target selectivity. Synthetic strategies for analogous thiazolo-pyridazine derivatives often involve cyclocondensation of thioamides with α,β-unsaturated ketones .
Q. What synthetic routes are reported for thiazolo[4,5-d]pyridazinone derivatives, and how can they be adapted for this compound?
A common approach involves refluxing intermediates in ethanol to form the thiazolo-pyridazinone core. For example:
Thiophene incorporation : Use Suzuki-Miyaura coupling or direct substitution to introduce the thiophen-2-yl group at position 7 .
Core formation : Cyclize 2-azido-thiophene carboxylates with thioureas or thioamides under acidic conditions (e.g., glacial acetic acid in DMF) .
Benzamide coupling : React the core with 3,5-dimethylbenzoyl chloride using a coupling agent like EDCI/HOBt .
Q. Key conditions :
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- NMR : and NMR to verify regiochemistry (e.g., distinguishing thiophene substitution patterns) and confirm benzamide coupling .
- X-ray crystallography : Resolve ambiguities in heterocyclic ring conformation (e.g., dihydrothiazolo vs. fully aromatic systems) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
For example, NMR of analogous compounds shows distinct peaks for the thiophen-2-yl proton (δ 7.2–7.5 ppm) and the methyl groups on benzamide (δ 2.3–2.6 ppm) .
Advanced Research Questions
Q. How can regioselectivity challenges in thiazolo[4,5-d]pyridazinone synthesis be addressed?
Regioselectivity issues arise during cyclization steps, particularly when multiple reactive sites exist. Strategies include:
- Microwave-assisted synthesis : Enhances reaction control, reducing side products (e.g., 15-minute microwave vs. 2-hour reflux) .
- Protecting groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl (Boc) for amines) to direct cyclization .
- Spectroscopic validation : Use 2D NMR (e.g., NOESY) to confirm the position of substituents .
Q. How do solvent polarity and reaction temperature impact the yield of this compound?
Data from analogous syntheses suggest:
| Condition | Solvent | Temp. | Yield | Reference |
|---|---|---|---|---|
| Reflux | Ethanol | 78°C | 60–70% | |
| Microwave (150 W) | DMF | 120°C | 85–90% |
Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave irradiation accelerates kinetics .
Q. How can conflicting solubility data from different studies be resolved?
Conflicting solubility profiles (e.g., in DMSO vs. ethanol) may arise from:
Q. What experimental strategies can validate potential biological targets (e.g., kinase inhibition)?
While direct data on this compound is limited, analogous thiazolo-pyridazinones are screened using:
- Kinase inhibition assays : Measure IC values against kinases (e.g., EGFR, VEGFR) via fluorescence polarization .
- CYP inhibition : Use liver microsomes and LC-MS to assess metabolism and inhibition (e.g., CYP3A4, CYP2D6) .
- Molecular docking : Model interactions with ATP-binding pockets using software like AutoDock Vina .
Q. How to troubleshoot low yields in the final benzamide coupling step?
Common issues and solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
